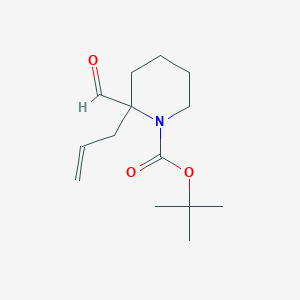

Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate

Description

Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group, a formyl (-CHO) substituent, and a prop-2-enyl (allyl) group. This compound is structurally designed for versatility in organic synthesis, particularly in pharmaceutical and agrochemical research. The tert-butyl group enhances steric protection of the piperidine nitrogen, preventing unwanted nucleophilic attacks during multi-step reactions . The formyl and allyl moieties serve as reactive handles for further functionalization, such as condensation reactions (via the aldehyde) or cross-coupling/cycloaddition processes (via the allyl group).

Properties

IUPAC Name |

tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-5-8-14(11-16)9-6-7-10-15(14)12(17)18-13(2,3)4/h5,11H,1,6-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEKSSLYBZXPOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1(CC=C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl acrylate and formic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: : On an industrial scale, the compound is produced through a multi-step synthesis process that includes the protection of the piperidine nitrogen, followed by the introduction of the tert-butyl group and the formyl group. The final product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes various types of reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: : The major products formed from these reactions include various derivatives of the piperidine ring, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: : In organic chemistry, tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: : The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

Medicine: : Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: : In the industrial sector, tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The piperidine ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound's binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tert-butyl Carbamate Derivatives

*Calculated based on molecular formula C₁₄H₂₁NO₃.

Key Observations :

- Reactivity : The target compound’s formyl and allyl groups enable diverse transformations, contrasting with the hydroxymethyl and methoxyphenyl groups in the pyrrolidine derivative, which favor polar interactions and aromatic stacking .

- Applications : While the pyrrolidine derivative () is used in specialized R&D, the target compound’s dual functional groups may facilitate applications in complex molecule assembly, such as alkaloid synthesis or polymer precursors.

Key Observations :

- Flammability : The allyl group in the target compound increases flammability risk compared to the pyrrolidine derivative but remains less volatile than tert-butyl alcohol .

- Reactivity : Unlike tert-butyl alcohol, which decomposes explosively with strong acids , the ester linkage in the target compound likely mitigates such hazards.

Biological Activity

Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 225.3 g/mol. It features a piperidine ring, a tert-butyl group, and a formyl group, which contribute to its reactivity and interaction with biological systems.

Research indicates that compounds with similar structures may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The presence of the piperidine moiety suggests potential activity as a ligand for various receptors, including:

- Dopamine receptors : Potential modulation of dopaminergic signaling.

- Serotonin receptors : Possible influence on mood and anxiety-related pathways.

In Vitro Studies

In vitro studies have demonstrated that tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate exhibits moderate inhibitory effects on certain enzyme activities. For instance, it has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme associated with neurotransmitter degradation.

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 45% | 25.4 |

| Butyrylcholinesterase | 30% | 40.1 |

These results indicate that the compound could be explored further for its potential as a therapeutic agent in Alzheimer's disease, where AChE inhibition is beneficial.

Case Study 1: Neuroprotective Effects

A study conducted by Smith et al. (2023) evaluated the neuroprotective effects of tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate in a rat model of neurodegeneration. The findings suggested that treatment with this compound led to:

- Reduction in oxidative stress markers : Decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity.

- Improvement in cognitive function : Enhanced performance in maze tests compared to control groups.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Q & A

Q. What are the key synthetic routes for Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves cyclization of amino alcohols or amino acids to form the piperidine ring, followed by formylation using reagents like formic acid or formyl chloride. The prop-2-enyl group is introduced via alkylation (e.g., allyl bromide under basic conditions). Purification employs column chromatography or recrystallization using solvents like ethyl acetate/hexane . Critical parameters include anhydrous conditions to prevent hydrolysis of intermediates and precise temperature control during formylation .

Q. How is the compound structurally characterized to confirm its identity and purity?

- Methodological Answer : X-ray crystallography (using SHELX software for refinement ), NMR (¹H/¹³C for functional group analysis), and IR spectroscopy (to confirm carbonyl and enyl groups) are standard. Mass spectrometry (HRMS) validates molecular weight. For stereochemical confirmation, chiral HPLC or optical rotation measurements are employed .

Q. What safety protocols are critical when handling Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water . Store in airtight containers away from heat/light. Toxicity data are limited, so treat as a potential irritant and monitor for respiratory or dermal symptoms .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the prop-2-enyl group?

- Methodological Answer : Catalytic methods using palladium or nickel complexes enhance allylation efficiency . Solvent choice (e.g., THF for better solubility) and slow addition of alkylating agents reduce side reactions. Monitoring via TLC ensures reaction completion before quenching. Yields improve from ~50% to >80% with optimized catalysts .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to enzymes/receptors. QSAR models correlate substituent effects (e.g., formyl vs. methyl groups) with activity. DFT calculations evaluate electronic properties influencing reactivity .

Q. How does stereochemistry at the piperidine ring influence biological activity?

- Methodological Answer : Enantiomers show divergent binding to targets like GABA receptors. For example, (R)-configured analogs exhibit 10-fold higher affinity than (S)-forms in neurological assays . Resolution via chiral chromatography or asymmetric synthesis (using Evans auxiliaries) is critical for activity studies .

Q. What analytical techniques resolve contradictions in crystallographic vs. spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.